Ethyl 4-bromo-2-cyano-6-formylbenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-6-formylbenzoate is a versatile chemical compound with the molecular formula C11H8BrNO3. It is used in various scientific research studies, ranging from pharmaceutical synthesis to organic reactions. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a formyl group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields the desired compound with satisfactory efficiency.
Industrial Production Methods
Industrial production methods for Ethyl 4-bromo-2-cyano-6-formylbenzoate often involve large-scale bromination and subsequent functional group transformations. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-6-formylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-bromo-2-cyano-6-carboxybenzoate.
Reduction: Ethyl 4-bromo-2-amino-6-formylbenzoate.
Substitution: Ethyl 4-methoxy-2-cyano-6-formylbenzoate.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-6-formylbenzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Reactions: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biological Studies: Researchers use it to study the effects of bromine, cyano, and formyl groups on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom, cyano group, and formyl group each contribute to the compound’s reactivity and biological activity. For example, the cyano group can act as an electrophile, while the formyl group can participate in nucleophilic addition reactions. These interactions enable the compound to exert its effects in various chemical and biological contexts.
Comparison with Similar Compounds
Ethyl 4-bromo-2-cyano-6-formylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-cyano-6-formylbenzoate: This compound has a similar structure but with different positions of the bromine and cyano groups.
Ethyl 4-bromo-2-cyano-6-carboxybenzoate: This compound has a carboxylic acid group instead of a formyl group.
Ethyl 4-methoxy-2-cyano-6-formylbenzoate: This compound has a methoxy group instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research .
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-6-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-7(5-13)3-9(12)4-8(10)6-14/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBSRVXYZCBPTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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